4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a thiophene ring and a sulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the condensation of 2-chloro-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone with 4-benzyl- and 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups.
Scientific Research Applications
4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-benzylsulfanyl-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the thiophene ring.
4-methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the sulfanyl group.
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: Contains an aniline group instead of the thiophene ring.
Uniqueness
The uniqueness of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole lies in its combination of a triazole ring, a thiophene ring, and a sulfanyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C15H15N3S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H15N3S2/c1-11-5-3-6-12(9-11)10-20-15-17-16-14(18(15)2)13-7-4-8-19-13/h3-9H,10H2,1-2H3 |
InChI Key |
PMKKYYBGMZFSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CS3 |
Origin of Product |
United States |
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